2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor can be employed to introduce the chloro and fluoro groups at the desired positions.
Formation of the carbonitrile group: This can be achieved through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst (e.g., palladium on carbon) can be employed to reduce the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide to replace the chloro or fluoro groups with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: The unique structure of the compound makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of receptors, or interference with cellular signaling pathways.
Comparison with Similar Compounds
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
2-Chloro-4-(3-fluorophenyl)-quinoline: This compound lacks the tetrahydro and carbonitrile groups, which may result in different chemical and biological properties.
4-(3-Fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: This compound lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H14ClFN2 |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H14ClFN2/c1-10-5-6-15-13(7-10)16(14(9-20)17(18)21-15)11-3-2-4-12(19)8-11/h2-4,8,10H,5-7H2,1H3 |
InChI Key |
OOKLBFKCPGKPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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